molecular formula C9H9BrFNO2 B12813727 Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Cat. No.: B12813727
M. Wt: 262.08 g/mol
InChI Key: LHLTVRXJFANXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is an organic compound with a complex structure that includes amino, bromo, and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and esterification. For example, starting with a fluorophenylacetic acid derivative, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting bromo compound can then be aminated using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

    Ammonia or Amines: Used for amination reactions.

Major Products Formed

    Substituted Phenyl Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Nitro and Amine Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and fluoro groups can influence its binding affinity and specificity towards these targets . In organic synthesis, its reactivity is governed by the electronic effects of the substituents on the phenyl ring, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is unique due to the presence of multiple functional groups that provide a versatile platform for further chemical modifications. The combination of amino, bromo, and fluoro substituents allows for a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

methyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)3-5-2-8(12)7(11)4-6(5)10/h2,4H,3,12H2,1H3

InChI Key

LHLTVRXJFANXTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.